1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that features a piperazine ring substituted with a hydroxyphenyl group and an ethanone group.
Preparation Methods
The synthesis of 1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with hydroxyphenyl group: The piperazine ring is then reacted with a hydroxyphenyl derivative to introduce the hydroxyphenyl group.
Introduction of the ethanone group: Finally, the ethanone group is introduced through a suitable acylation reaction.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyphenyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds also contain a nitrogen-containing ring and have similar pharmacological properties.
Phenylpiperazine derivatives: These compounds share the piperazine ring and phenyl group but may differ in their substituents and overall activity.
Hydroxyphenyl derivatives: These compounds contain the hydroxyphenyl group and may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)17-4-6-18(7-5-17)21-12-10-20(11-13-21)14-16-2-8-19(23)9-3-16/h2-9,23H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTACZYYOMVFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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